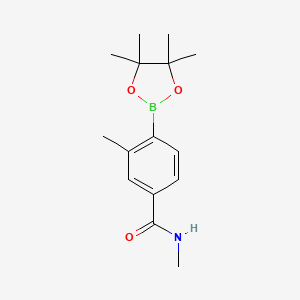

N,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

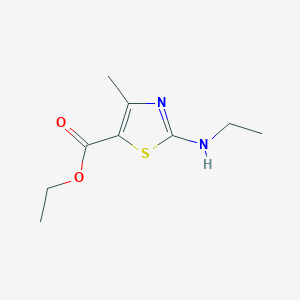

“N,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is a chemical compound with the molecular formula C15H22BNO3 . It is a solid at 20°C . It is also known as N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline .

Molecular Structure Analysis

The molecular structure of this compound was confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 275.15 . It is a solid at 20°C .

Scientific Research Applications

Organic Synthesis Intermediate

This compound is often used as an intermediate in organic synthesis . It plays a crucial role in the formation of complex organic molecules, contributing to the development of new pharmaceuticals and materials .

Suzuki-Miyaura Coupling Reactions

It is used in Suzuki-Miyaura coupling reactions . This type of reaction is a popular method for forming carbon-carbon bonds, which is a fundamental step in the synthesis of many organic compounds .

Diels-Alder Reactions

The compound is used in Diels-Alder reactions with styrene and trans-β-nitrostyrene . Diels-Alder reactions are a type of cycloaddition reaction that forms a six-membered ring, which is a common structural motif in many natural products .

Fluorescent Probe

It can also serve as a fluorescent probe . Fluorescent probes are used in various fields, including biology and chemistry, to study the properties and behaviors of other molecules .

Electrolyte Additive

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (DMPATMB), a derivative of the compound, is used as an electrolyte additive to induce the decomposition of PF6- and form a dense and robust solid electrolyte interface (SEI) rich in LiF, which suppresses the growth of lithium dendrites in 4.5 V lithium metal batteries .

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that boronic acid derivatives, like this compound, are often used in suzuki-miyaura coupling reactions .

Mode of Action

This complex then undergoes transmetalation with an organohalide to form the coupled product .

Biochemical Pathways

The compound doesn’t directly interact with biochemical pathways as it’s primarily used in synthetic organic chemistry . Its role in Suzuki-Miyaura coupling reactions contributes to the synthesis of various biologically active compounds, which can then interact with biochemical pathways .

Pharmacokinetics

It’s primarily used in laboratory settings for the synthesis of other compounds .

Result of Action

The primary result of the action of this compound is the formation of biaryl compounds via Suzuki-Miyaura coupling reactions . These biaryl compounds can have various biological activities depending on their specific structures .

Action Environment

The efficacy and stability of this compound, like many chemical reagents, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . For example, Suzuki-Miyaura reactions typically require a base and are performed under heating .

properties

IUPAC Name |

N,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO3/c1-10-9-11(13(18)17-6)7-8-12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSWOQOVKTYBRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((5-(allylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2825739.png)

![8-(4-fluorophenyl)-2-(4-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2825741.png)

![(5-Chlorothiophen-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2825743.png)

![N-(5-chloro-2-methylphenyl)-2-(7-oxo-3-phenylisothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2825750.png)

![2-[2-(benzylamino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide](/img/structure/B2825751.png)

![N-[(1-Methoxycycloheptyl)methyl]prop-2-enamide](/img/structure/B2825756.png)

![N-(2-{6-[(4-chlorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2825758.png)